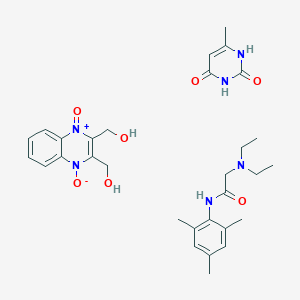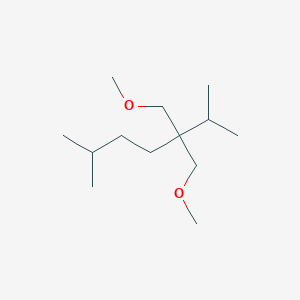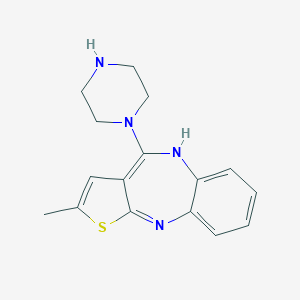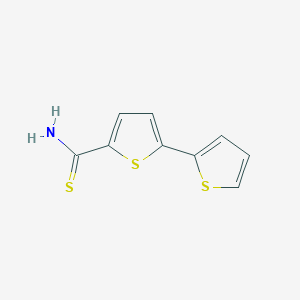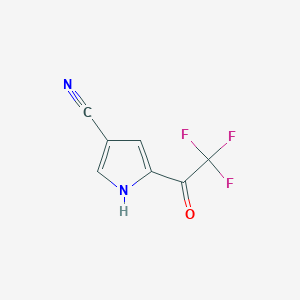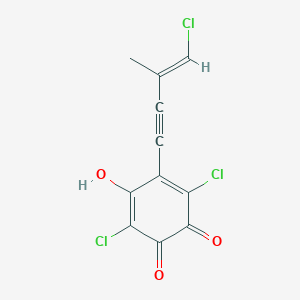
(E)-2,5-Dichloro-3-(4-chloro-3-methyl-3-buten-1-ynyl)-6-hydroxy-2,5-cyclohexadiene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2,5-Dichloro-3-(4-chloro-3-methyl-3-buten-1-ynyl)-6-hydroxy-2,5-cyclohexadiene-1,4-dione, also known as KAA-2, is a natural product isolated from the fungus Penicillium sp. KAA-2 has been found to possess a range of biological activities and has been the subject of extensive research in recent years.
Scientific Research Applications
Understanding Atmospheric Fates
The photochemical degradation of 1,4-unsaturated dicarbonyls, including variants similar to the compound , helps in understanding the fates of aromatic hydrocarbon species in the atmosphere. These compounds are products of aromatic photochemical oxidation, which has significant implications for atmospheric chemistry (Liu, Jeffries, & Sexton, 1999).
Oxidation of 1,4-Benzenediols
Synthesizing Cyclohexadiene-diones
The reaction of 1,4-benzenediols with benzyltrimethylammonium tribromide results in the formation of 2,5-cyclohexadiene-1,4-diones, a process crucial for synthesizing compounds like (E)-2,5-Dichloro-3-(4-chloro-3-methyl-3-buten-1-ynyl)-6-hydroxy-2,5-cyclohexadiene-1,4-dione (Kajigaeshi, Morikawa, Fujisaki, Kakinami, & Nishihira, 1991).
Novel Synthesis Methods
Facile Synthesis Techniques
The Diels-Alder reaction utilizing 3-chloro-1-methoxybutadiene with 2,3-dimethoxy-2,5-cyclohexadiene-1,4-dione provides a novel and efficient synthesis route for β-halogenated polysubstituted naphthalene inhibitors, indicating a pathway for creating complex derivatives of cyclohexadiene-diones (Flynn & Nies, 1986).
Chemical Transformations
Exploring Chemical Reactivity
Annulation of 2-formyl-2-cyclohexenones with enamines results in the formation of various diones, demonstrating the reactivity and potential for transformation of cyclohexadiene-diones under specific conditions (Meyer, Brannon, Merritt, & Seebach, 1986).
Crystal Structure Studies
Structural Insights
The crystal structure of compounds like mer-Triaqua(chloranilato-O,O')chloroiron(III) pentahydrate offers insights into the monomeric iron(III) complex with dianion of chloranilic acid, a related compound, providing valuable information on the structural properties of similar compounds (Abrahams, Hoskins, & Robson, 1996).
properties
CAS RN |
131651-40-6 |
|---|---|
Product Name |
(E)-2,5-Dichloro-3-(4-chloro-3-methyl-3-buten-1-ynyl)-6-hydroxy-2,5-cyclohexadiene-1,4-dione |
Molecular Formula |
C11H5Cl3O3 |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
3,6-dichloro-4-[(E)-4-chloro-3-methylbut-3-en-1-ynyl]-5-hydroxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C11H5Cl3O3/c1-5(4-12)2-3-6-7(13)10(16)11(17)8(14)9(6)15/h4,15H,1H3/b5-4+ |
InChI Key |
DHXRSIONKUJHQE-SNAWJCMRSA-N |
Isomeric SMILES |
C/C(=C\Cl)/C#CC1=C(C(=O)C(=O)C(=C1O)Cl)Cl |
SMILES |
CC(=CCl)C#CC1=C(C(=O)C(=O)C(=C1O)Cl)Cl |
Canonical SMILES |
CC(=CCl)C#CC1=C(C(=O)C(=O)C(=C1O)Cl)Cl |
synonyms |
mycenon |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



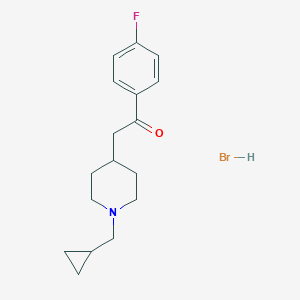
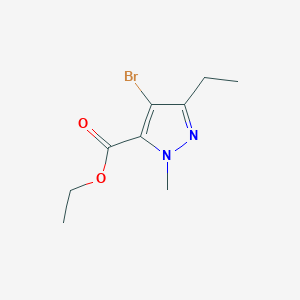
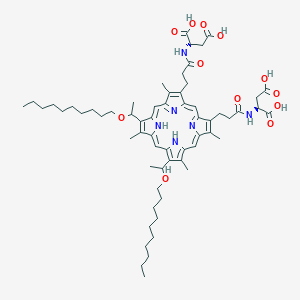

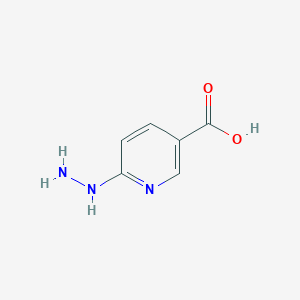
![(2S)-2-[[4-(1,3-diamino-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-8-yl)benzoyl]amino]pentanedioic acid](/img/structure/B164563.png)
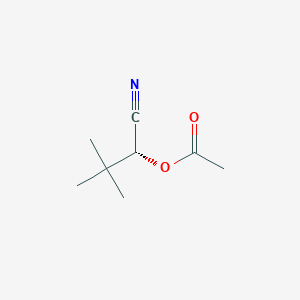
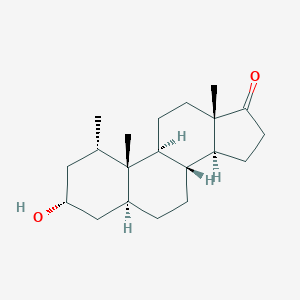
![3-Methyl-4-nitro-1-phenyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B164577.png)
